molecular formula C11H17ClN2O2S B1455146 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride CAS No. 1242993-08-3

4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride

Cat. No. B1455146
CAS RN: 1242993-08-3
M. Wt: 276.78 g/mol
InChI Key: XZNXBFXOEYAWOP-UHFFFAOYSA-N
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Description

The compound “4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride” is a derivative of thiophene . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a carboxylic acid group . The InChI code for this compound is 1S/C10H14N2O2S.2ClH/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12;;/h1-2,11H,3-7H2,(H,13,14);2*1H .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific functional groups present in the molecule . For instance, thiophene derivatives can undergo reactions such as oxidation, reduction, halogenation, and many others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 299.22 . It is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride , have been studied for their potential anticancer properties. These compounds can interact with various biological targets and may inhibit the growth of cancer cells. The piperazine moiety, in particular, is known to enhance the bioavailability of pharmaceuticals, making it a valuable addition to thiophene-based anticancer agents .

Anti-inflammatory Applications

The anti-inflammatory potential of thiophene derivatives is another area of interest. These compounds can modulate inflammatory pathways, providing relief from chronic inflammation. The structural features of 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride may contribute to its efficacy as an anti-inflammatory agent .

Antimicrobial Activity

Thiophene derivatives have shown promise as antimicrobial agents against a variety of pathogens. The incorporation of piperazine could potentially enhance the antimicrobial spectrum and potency of these molecules, making them suitable candidates for developing new antibiotics .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are pivotal in the development of organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific compound could be explored for its electrical properties and potential use in electronic devices .

Corrosion Inhibition

Thiophene derivatives are also utilized as corrosion inhibitors in industrial chemistry. They can form protective layers on metals, preventing oxidative damage. Research into 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride could reveal its effectiveness in protecting metal surfaces from corrosion .

Anesthetic Applications

Some thiophene derivatives are used as anesthetics, particularly in dental procedures. The structural similarity of 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride to known anesthetic compounds suggests potential applications in this area. Its piperazine component may contribute to its anesthetic properties .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . Future directions may include the development of new synthetic methods for thiophene derivatives, exploration of their biological activities, and their application in the development of new drugs .

properties

IUPAC Name

4-methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-8-6-9(11(14)15)16-10(8)7-13-4-2-12-3-5-13;/h6,12H,2-5,7H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNXBFXOEYAWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)CN2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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